Ethyl 2-fluoro-5-methylphenylacetate

Medicinal chemistry Organic synthesis Process chemistry

Ethyl 2-fluoro-5-methylphenylacetate (CAS 1250638-04-0) is a fluorinated aromatic ester with molecular formula C11H13FO2 and molecular weight 196.22 g/mol. It serves as a synthetic intermediate and building block in medicinal chemistry, particularly in the development of EP2 receptor agonists and other fluorinated therapeutic candidates.

Molecular Formula C11H13FO2
Molecular Weight 196.22 g/mol
Cat. No. B12954670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-fluoro-5-methylphenylacetate
Molecular FormulaC11H13FO2
Molecular Weight196.22 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=C(C=CC(=C1)C)F
InChIInChI=1S/C11H13FO2/c1-3-14-11(13)7-9-6-8(2)4-5-10(9)12/h4-6H,3,7H2,1-2H3
InChIKeyXJZXZXYJMAQXJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Fluoro-5-methylphenylacetate (CAS 1250638-04-0) Procurement Specifications and Basic Characterization


Ethyl 2-fluoro-5-methylphenylacetate (CAS 1250638-04-0) is a fluorinated aromatic ester with molecular formula C11H13FO2 and molecular weight 196.22 g/mol . It serves as a synthetic intermediate and building block in medicinal chemistry, particularly in the development of EP2 receptor agonists and other fluorinated therapeutic candidates . The compound features a 2-fluoro-5-methyl substitution pattern on the phenylacetic acid ethyl ester scaffold, with a calculated LogP of 2.24 and topological polar surface area (TPSA) of 26.3 Ų .

Why Generic Substitution of Ethyl 2-Fluoro-5-methylphenylacetate with Closest Analogs Fails: LogP, Purity, and Handling Specifications


Generic substitution among phenylacetic acid ester derivatives is inadvisable due to substantial variations in physical properties, stability requirements, and synthetic provenance that directly impact experimental reproducibility. Within the 2-fluoro-5-methylphenyl scaffold, the ethyl ester (C11H13FO2, MW 196.22) differs from the methyl ester analog (C10H11FO2, MW 182.19) [1] and the free acid (C9H9FO2, MW 168.17) in both molecular weight and lipophilicity. These differences alter chromatographic retention times, extraction efficiency, and reactivity in subsequent synthetic steps. Furthermore, supplier-specific purity specifications and storage conditions vary meaningfully: some vendors supply this compound with 98% purity and GHS hazard classification , while others do not disclose purity specifications . Such variability introduces uncontrolled risk in quantitative synthesis and analytical validation workflows.

Quantitative Differentiation Evidence: Ethyl 2-Fluoro-5-methylphenylacetate vs. Methyl Ester and Free Acid Analogs


Molecular Weight Differentiation: Ethyl vs. Methyl Ester for Synthetic Yield Calculations

Ethyl 2-fluoro-5-methylphenylacetate (C11H13FO2) has a molecular weight of 196.22 g/mol , compared to 182.19 g/mol for the methyl ester analog, methyl 2-(2-fluoro-5-methylphenyl)acetate (C10H11FO2) [1]. This 14.03 g/mol difference (±7.7%) directly affects molar calculations in stoichiometric reactions. Additionally, the free acid 2-(2-fluoro-5-methylphenyl)acetic acid (C9H9FO2) has a molecular weight of 168.17 g/mol , representing a 28.05 g/mol difference (±16.7%) from the ethyl ester. Substituting any of these analogs without adjusting reaction stoichiometry would introduce quantitative errors in synthesis.

Medicinal chemistry Organic synthesis Process chemistry

Lipophilicity (LogP) Differential: Ethyl Ester vs. Free Acid in Extraction and Chromatography

Ethyl 2-fluoro-5-methylphenylacetate exhibits a calculated LogP of 2.23972 (XLogP3-based) , which is significantly higher than the estimated LogP of approximately 1.7-1.8 for the corresponding free acid, 2-fluoro-5-methylphenylacetic acid. The methyl ester analog has a comparable calculated XLogP of 2.2 [1]. The ~0.5 LogP unit difference between ethyl ester and free acid translates to an approximately 3.2-fold difference in partition coefficient (octanol/water), directly impacting retention times in reversed-phase HPLC (C18 columns), liquid-liquid extraction efficiency, and membrane permeability in cellular assays.

Analytical chemistry Drug discovery ADME prediction

Storage Condition and Stability Specification: Room Temperature Dry Storage Requirement

According to vendor specifications, ethyl 2-fluoro-5-methylphenylacetate requires storage 'long-term in a cool, dry place' . The corresponding free acid analog requires 'Sealed in dry, room temperature' storage . This difference in explicit storage specification—specifically the emphasis on 'cool' conditions for the ethyl ester versus ambient 'room temperature' for the acid—indicates potential differential susceptibility to ester hydrolysis or thermal degradation. Researchers procuring this compound for long-term use must account for this storage requirement, as improper storage of the ester (e.g., at elevated temperatures or in humid environments) may accelerate hydrolytic degradation to the free acid.

Compound management Laboratory procurement Stability testing

GHS Hazard Classification and Safe Handling Requirements for Laboratory Procurement

Ethyl 2-fluoro-5-methylphenylacetate is classified with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), with the GHS07 pictogram and Warning signal word . The corresponding free acid analog, in contrast, carries only the Warning signal word without the same full complement of hazard statements . This difference in hazard classification profile directly impacts institutional safety review, personal protective equipment (PPE) requirements, and shipping/handling logistics for procurement.

Laboratory safety Regulatory compliance Procurement risk assessment

Vendor Purity Specification Variability: 98% Minimum Purity with Analytical Documentation

Among vendors supplying ethyl 2-fluoro-5-methylphenylacetate (CAS 1250638-04-0), significant specification variability exists. Leyan supplies the compound with 98% purity specification and provides GHS hazard classification data . The free acid analog is also supplied at 98% purity with batch-specific QC documentation (NMR, HPLC, GC) . In contrast, AKSci does not disclose a purity specification on the product page for the same CAS number, stating only storage conditions . This vendor-to-vendor specification gap for the same compound introduces procurement uncertainty: researchers requiring validated purity for quantitative experiments must select vendors offering explicit purity guarantees and certificates of analysis.

Quality control Analytical chemistry Vendor qualification

High-Confidence Application Scenarios for Ethyl 2-Fluoro-5-methylphenylacetate Based on Quantitative Evidence


Synthesis of Fluorinated EP2 Receptor Agonist Intermediates Requiring Precise Stoichiometric Control

Based on the 196.22 g/mol molecular weight and 98% purity specification , ethyl 2-fluoro-5-methylphenylacetate is suitable for multi-step synthesis of EP2 receptor agonist intermediates where accurate molar equivalents are critical for reaction yield optimization. The 2-fluoro-5-methylphenyl scaffold matches substructures reported in EP2 agonist development programs . Researchers should avoid substituting the methyl ester analog (182.19 g/mol) [1] without recalculating all stoichiometric ratios.

Reversed-Phase HPLC Method Development Requiring LogP-Defined Retention Time Calibration

With a calculated LogP of 2.24 , this compound serves as a mid-range lipophilicity standard for reversed-phase C18 HPLC method development. Its LogP differs from the free acid analog (estimated ~1.7) by approximately 0.5 units, translating to distinct retention time profiles. This differential supports its use as a calibration standard in chromatographic separation of ester prodrugs and intermediates.

Building Block Procurement Requiring Validated Purity Documentation and GHS-Compliant Handling

For research organizations requiring validated purity documentation and regulatory-compliant handling protocols, procurement from vendors specifying 98% purity with GHS hazard classification (H302, H315, H319, H335) is essential. The explicit hazard profile differentiates this compound from analogs lacking such documentation and supports institutional safety review and PPE protocol development.

Long-Term Compound Library Storage Under Cool, Dry Conditions

The vendor-specified 'store long-term in a cool, dry place' requirement informs compound library management for this ethyl ester. Unlike the free acid analog which tolerates room temperature storage , this ester requires cool storage conditions to mitigate hydrolytic degradation, guiding infrastructure decisions for compound archive facilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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